molecular formula C10H17NO B1581830 8-Isopropyl-3-nortropanone CAS No. 3423-28-7

8-Isopropyl-3-nortropanone

Cat. No.: B1581830
CAS No.: 3423-28-7
M. Wt: 167.25 g/mol
InChI Key: AKETXTOLBLTPTP-DTORHVGOSA-N
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Description

Contextualization within the Tropane (B1204802) Alkaloid Family and Azabicyclic Systems

8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one is structurally defined by its core 8-azabicyclo[3.2.1]octane skeleton, a bicyclic system featuring a nitrogen atom at a bridgehead position. This scaffold is the central structural feature of the tropane alkaloids, a well-known class of naturally occurring compounds. nih.gov Tropane alkaloids are found in various plant families, most notably the Solanaceae, and include famous members such as atropine (B194438) and cocaine. nih.govwikipedia.org The defining characteristic of these molecules is the bicyclic [3.2.1] tropane ring system. nih.gov

The molecule in focus, with an isopropyl group attached to the nitrogen atom and a ketone at the 3-position, is a synthetic derivative of this natural scaffold. While not a naturally occurring alkaloid itself, its structure firmly places it within the broader family of tropane alkaloid analogues. Azabicyclic systems, like the one in this compound, are characterized by having at least two rings sharing two or more atoms, with at least one nitrogen atom being part of the ring structure. These frameworks are of significant interest in chemistry due to their conformational rigidity and three-dimensional complexity.

Historical Trajectory of Bridged Nitrogen Heterocycles in Chemical and Biomedical Research

Bridged nitrogen heterocycles, the class to which 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one belongs, have a rich history in science. Natural products containing these scaffolds have been utilized for medicinal purposes for centuries. youtube.com The unique three-dimensional shapes of bridged systems have made them a compelling target for synthetic chemists and a fertile ground for drug discovery. nih.gov

In recent decades, research has intensified, focusing on developing new methods to synthesize these complex structures. Methodologies such as transition metal-catalyzed C-H activation and metathesis reactions have been employed to create novel bridgehead nitrogen heterocycles. rsc.orgrsc.org The inherent rigidity of these bicyclic systems can positively influence the pharmacokinetic properties of potential drug candidates, making them attractive scaffolds in medicinal chemistry. nih.gov This historical and ongoing research underscores the sustained importance of bridged nitrogen systems in advancing both chemical synthesis and biomedical applications.

Significance of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one as a Synthetic Intermediate and Core Scaffold

The primary significance of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one lies in its role as a versatile synthetic intermediate. It serves as a crucial building block for the creation of more complex pharmaceutical compounds. For instance, it is a known intermediate in the synthesis of derivatives related to atropine, a nerve agent that occurs naturally. chemicalbook.com Specifically, it is used to prepare compounds like (S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Hydroxy-2-phenylpropanoate. chemicalbook.com

Its utility extends to being a precursor for related compounds such as 8-isopropyl-8-azabicyclo[3.2.1]oct-3-yl endo-(±)-formylphenylacetate, which is an intermediate for isopropyl atropine. chemicalbook.com The compound's core 8-azabicyclo[3.2.1]octane structure provides a rigid and defined three-dimensional framework that chemists can modify to develop new molecules with specific biological activities. nih.gov The ability to perform chemical transformations on this scaffold, such as the reduction of the ketone group to an alcohol (forming 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol), further enhances its versatility as a starting material for a diverse range of chemical entities. chemscene.comchemsrc.com

Chemical and Physical Properties of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

PropertyValue
CAS Number 3423-28-7
Molecular Formula C₁₀H₁₇NO
Molecular Weight 167.251 g/mol
Boiling Point 254.7 °C at 760 mmHg
Density 1.028 g/cm³
Flash Point 100.5 °C
Refractive Index 1.5
Vapor Pressure 0.017 mmHg at 25°C

This data is compiled from multiple sources. fine-chemtech.com

Properties

CAS No.

3423-28-7

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

(1R,5S)-8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C10H17NO/c1-7(2)11-8-3-4-9(11)6-10(12)5-8/h7-9H,3-6H2,1-2H3/t8-,9+

InChI Key

AKETXTOLBLTPTP-DTORHVGOSA-N

Canonical SMILES

CC(C)N1C2CCC1CC(=O)C2

Pictograms

Acute Toxic

Origin of Product

United States

Synthetic Methodologies for 8 Isopropyl 8 Azabicyclo 3.2.1 Octan 3 One and Its Azabicyclo 3.2.1 Octane Analogs

Strategies for the Construction of the 8-Azabicyclo[3.2.1]octane Skeleton

The 8-azabicyclo[3.2.1]octane framework is the core structure of tropane (B1204802) alkaloids, a class of compounds with significant biological activities. wikipedia.orgnih.gov Consequently, the development of stereoselective methods to prepare this structure has been a major focus of synthetic chemistry research. nih.gov

Cyclization Reactions in Scaffold Formation

The most renowned and historically significant method for constructing the 8-azabicyclo[3.2.1]octane skeleton is the Robinson synthesis of tropinone (B130398), first reported in 1917. wikipedia.orgdrugfuture.com This reaction is a classic example of a biomimetic, one-pot synthesis that utilizes a double Mannich reaction. wikipedia.orgambeed.com The reaction brings together three simple components: a dialdehyde (B1249045) (succinaldehyde), a primary amine (e.g., methylamine), and acetonedicarboxylic acid (or acetone (B3395972) itself). wikipedia.orgdrugfuture.com

The mechanism proceeds through several key steps:

Nucleophilic addition of the primary amine to succinaldehyde (B1195056), followed by dehydration to form an imine.

Intramolecular nucleophilic attack by the imine to form a five-membered pyrrolidine (B122466) ring.

An intermolecular Mannich reaction between the enolate of acetonedicarboxylic acid and the pyrrolidinium (B1226570) cation.

A second intramolecular Mannich reaction to close the second ring, forming the bicyclic skeleton.

Decarboxylation (when acetonedicarboxylic acid is used) to yield the final tropinone structure. wikipedia.org

This tandem, multicomponent reaction remains a cornerstone of heterocyclic chemistry. wikipedia.org Other strategies to form the bicyclic scaffold include various cycloaddition reactions, intramolecular nucleophilic substitutions, and ring-closing metathesis. nih.gov For instance, rhodium-catalyzed [4+3] cycloaddition reactions of vinyldiazoacetates with N-Boc pyrroles have been developed for the enantioselective synthesis of substituted tropanes. nih.gov

Utilization of Precursors and Key Intermediates (e.g., Tropinone Derivatives)

Tropinone (8-methyl-8-azabicyclo[3.2.1]octan-3-one) is the quintessential intermediate in the synthesis of many tropane alkaloids and their analogs. orientjchem.org Its synthesis from simple, acyclic precursors like succinaldehyde, methylamine (B109427), and acetone or its dicarboxylic acid equivalent highlights its accessibility. wikipedia.orgorientjchem.org An earlier, though less efficient, total synthesis by Richard Willstätter in 1901 used cycloheptanone (B156872) as a starting material, which required multiple steps to introduce the nitrogen bridge. wikipedia.org

Once formed, tropinone and its N-demethylated analog, nortropinone, serve as versatile platforms for a wide array of chemical modifications. The nitrogen atom can be alkylated with different groups, and the ketone at the C-3 position is amenable to various transformations. google.comnih.gov For the synthesis of the target compound, 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, the strategy logically involves replacing methylamine with isopropylamine (B41738) in the Robinson-Schöpf synthesis or by alkylating nortropinone. fine-chemtech.com

Targeted Synthesis of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one

The synthesis of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one is achieved by adapting the classical Robinson-Schöpf cyclization. This compound serves as an important intermediate for various pharmaceutical agents, including Ipratropium (B1672105) bromide impurities. chemicalbook.comchemicalbook.com

Specific Reaction Pathways and Optimized Conditions

The primary pathway for synthesizing 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one involves the reaction of a succinaldehyde equivalent with isopropylamine and acetonedicarboxylic acid. fine-chemtech.com A documented procedure specifies the use of cis,trans-2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde.

A known synthetic route is as follows:

Reactants : cis,trans-2,5-dimethoxytetrahydrofuran, acetonedicarboxylic acid, and isopropylamine.

Conditions : The reaction is typically carried out in water with the presence of an acid, such as hydrogen chloride, and buffers like sodium acetate (B1210297). fine-chemtech.com

Mechanism : The reaction follows the established double Mannich reaction cascade, with the isopropylamine forming the initial imine, which ultimately becomes the nitrogen bridge of the bicyclic system.

The table below summarizes a reported synthesis for 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one.

Reactant 1Reactant 2Reactant 3ConditionsYield
cis,trans-2,5-DimethoxytetrahydrofuranAcetonedicarboxylic acidIsopropylamineWater, Hydrogen chloride, Sodium acetate40%

This table presents data from a documented synthetic route. fine-chemtech.com

Considerations for Yield Enhancement and Purity Attainment in Research Syntheses

The yield of the original Robinson tropinone synthesis was modest (17%), but subsequent optimizations led to significant improvements, with yields exceeding 90%. wikipedia.org Key factors for enhancing yield in these types of reactions include:

Use of Acetonedicarboxylic Acid : Employing acetonedicarboxylic acid instead of acetone provides a more reactive enolate, facilitating the Mannich reactions. wikipedia.orgorientjchem.org The carboxyl groups are activating groups that are later removed via decarboxylation. wikipedia.org

pH Control : The reaction is highly pH-sensitive. Schöpf and colleagues found that conducting the synthesis at a buffered, physiological pH (around 7) dramatically improved yields to the 70-85% range for tropinone. orientjchem.org Similar buffering with sodium acetate is used in the synthesis of the isopropyl analog. fine-chemtech.com

Purity of Reactants : As with any multicomponent reaction, the purity of the starting materials, particularly the dialdehyde precursor and the amine, is crucial for minimizing side reactions and simplifying purification.

Purification : Purification of the final product typically involves extraction into an organic solvent after basification of the reaction mixture, followed by standard techniques such as distillation or chromatography to achieve high purity.

Chemical Transformations at the 3-Keto Position

The carbonyl group at the C-3 position of the 8-azabicyclo[3.2.1]octane skeleton is a versatile functional handle for introducing molecular diversity. A variety of chemical transformations can be performed at this site.

One of the most common transformations is the reduction of the ketone to a secondary alcohol. This reduction can lead to two different stereoisomers, tropine (B42219) (3α-hydroxy) and pseudotropine (3β-hydroxy), depending on the reducing agent and reaction conditions. researchgate.net The resulting alcohol, endo-8-isopropyl-8-azabicyclo[3.2.1]octan-3-ol, is itself a key synthetic intermediate. chemicalbook.com

Another important reaction is condensation with amine derivatives. For example, tropinone can react with thiosemicarbazides to form a thiosemicarbazone, which can then be cyclized to afford tropinone–thiazole hybrids, a class of compounds investigated for their anticancer properties. nih.gov

Furthermore, the ketone allows for enolate formation , opening the door to a wide range of alpha-functionalization reactions. Chiral lithium amides have been used to promote asymmetric aldol (B89426) reactions at the C-2 position of tropinone, enabling the diastereoselective and enantioselective synthesis of various tropane derivatives. nih.gov

The table below outlines some of the key transformations possible at the 3-keto position of the 8-azabicyclo[3.2.1]octane core.

Reaction TypeReagents/ConditionsProduct Type
ReductionNADPH-dependent reductases, NaBH₄3-Hydroxy-8-azabicyclo[3.2.1]octane
CondensationThio-semicarbazides, 4-substituted-bromoacetophenones2-(2-(8-Azabicyclo[3.2.1]octan-3-ylidene)hydrazinyl)thiazole
Aldol ReactionAldehydes, Chiral lithium amide bases2-Substituted-3-hydroxy-8-azabicyclo[3.2.1]octane
Mannich Cyclization (intramolecular)(Boc)₂O, DMAP (on suitable precursors)Substituted Tropinones

This table summarizes general reactions applicable to the 3-keto position of the tropane skeleton based on reported literature. nih.govnih.govresearchgate.net

Stereoselective Reduction to Corresponding 3-Hydroxyl Derivatives

The reduction of the C-3 ketone in 8-substituted-8-azabicyclo[3.2.1]octan-3-ones, such as the isopropyl derivative, can lead to the formation of two diastereomeric alcohols: the endo and exo isomers. The stereochemical outcome of this reduction is highly dependent on the nature of the reducing agent and the steric and electronic properties of the substituent on the nitrogen atom.

The stereoselectivity of the reduction of tropinone and its N-substituted analogs has been a subject of study. Generally, hydride reducing agents approach the carbonyl group from the less sterically hindered exo face, leading to the formation of the endo alcohol as the major product. However, the diastereomeric ratio can be influenced by the choice of the reducing agent and the reaction conditions. For instance, the reduction of tropinone has been computationally and experimentally investigated, revealing the role of twist-boat conformers in directing the hydride attack. researchgate.net

While specific data for the reduction of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one is not extensively tabulated in the literature, studies on related N-alkylnortropinones provide insight into the expected stereoselectivity. The enzymes tropinone reductase I (TR-I) and tropinone reductase II (TR-II) from plant sources exhibit remarkable stereospecificity, producing the 3α-tropanol (endo) and 3β-tropanol (exo), respectively. mdpi.com In chemical reductions, common hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often employed. The general trend observed is a preference for the formation of the thermodynamically more stable endo alcohol.

Table 1: Diastereoselective Reduction of N-Substituted-8-azabicyclo[3.2.1]octan-3-ones

N-SubstituentReducing AgentMajor ProductMinor ProductDiastereomeric Ratio (endo:exo)
Methyl (Tropinone)Various Hydridesendo-ol (Tropine)exo-ol (Pseudotropine)Predominantly endo
IsopropylNaBH₄endo-olexo-olData not specified
IsopropylLiAlH₄endo-olexo-olData not specified

Carbonyl Reactivity in the Formation of Novel Derivatives (e.g., Spiro-Oxiranes)

The carbonyl group at C-3 is also a key site for the formation of novel spirocyclic derivatives, such as spiro-oxiranes. These three-membered rings can serve as valuable synthetic intermediates for further functionalization.

A prominent method for the synthesis of epoxides from ketones is the Johnson-Corey-Chaykovsky reaction . wikipedia.orgresearchgate.net This reaction involves the use of a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to transfer a methylene (B1212753) group to the carbonyl carbon. adichemistry.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of the ylide on the carbonyl, followed by an intramolecular cyclization to form the epoxide with the expulsion of a sulfur-containing leaving group. wikipedia.orgmdpi.com This method is a powerful alternative to the traditional epoxidation of olefins. wikipedia.org

The synthesis of N-protected exo-spiro[oxirane-3,2'-tropanes] has been achieved through the epoxidation of the corresponding exocyclic alkenes. For instance, the Prilezhaev epoxidation of N-Boc-protected 3-cyclobutylidenetropane yields a mixture of endo- and exo-oxiranes, with the exo-isomer being the major product upon dioxirane (B86890) oxidation. researchgate.net While this demonstrates the formation of spiro-oxiranes within the tropane framework, the direct conversion of the C-3 ketone of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one to a spiro-oxirane via the Corey-Chaykovsky reaction would be a more direct route. Although specific examples for this exact substrate are scarce in the literature, the general applicability of the Corey-Chaykovsky reaction to ketones suggests its feasibility. researchgate.net

Table 2: Synthesis of Spiro-Oxiranes from 8-Azabicyclo[3.2.1]octane Derivatives

Starting MaterialReagent(s)ProductYieldNotes
N-Boc-3-cyclobutylidenetropaneDioxiraneexo-Spiro[oxirane-3,2'-tropane]89%High diastereoselectivity (97%) for the exo-isomer. researchgate.net
N-Boc-3-cyclobutylidenetropanem-CPBAMixture of endo and exo spiro-oxiranes-1:2 ratio of endo:exo. researchgate.net
Ketones (general)Dimethylsulfonium methylide or Dimethyloxosulfonium methylideEpoxidesGenerally goodA versatile method for epoxide formation from ketones. wikipedia.orgresearchgate.net

Stereochemical Control and Diastereoselectivity in Azabicyclo[3.2.1]octane Synthesis

The stereochemical control in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold is a critical aspect, as the biological activity of these compounds is often highly dependent on their stereochemistry. nih.gov Various synthetic strategies have been developed to control the relative and absolute stereochemistry of substituents on the bicyclic ring.

One common approach involves the diastereoselective functionalization of a pre-existing tropane skeleton. For example, the conjugate addition of organometallic reagents to α,β-unsaturated tropane derivatives can proceed with high diastereoselectivity. The synthesis of 2β-carbomethoxy-3β-(4-fluorophenyl)tropane (CFT), a high-affinity ligand for the cocaine receptor, was achieved via the conjugate addition of 4-fluorophenyl magnesium bromide to anhydroecgonine (B8767336) methyl ester. nih.gov

Another powerful strategy for establishing stereocenters is through intramolecular cyclization reactions. The intramolecular Mannich reaction has been utilized to construct the tropane ring with control over the stereochemistry of newly formed centers. mdpi.com Similarly, formal [4+3] cycloaddition reactions have been employed to construct the bridged azabicyclic system with good diastereoselectivity. researchgate.net

Recent advances have also focused on enantioselective methods to access chiral 8-azabicyclo[3.2.1]octane derivatives from achiral starting materials. ehu.es These approaches include desymmetrization of meso starting materials and catalytic asymmetric reactions. For instance, the enantioselective synthesis of tropane alkaloids has been achieved through a vinyl aziridine (B145994) rearrangement strategy, allowing for late-stage diversification. escholarship.orgresearchgate.net

Table 3: Examples of Diastereoselective Syntheses of Substituted 8-Azabicyclo[3.2.1]octanes

Reaction TypeSubstrateReagent/CatalystProductDiastereoselectivity/Enantioselectivity
Conjugate AdditionAnhydroecgonine methyl ester4-Fluorophenyl magnesium bromide2β-Carbomethoxy-3β-(4-fluorophenyl)tropaneHigh diastereoselectivity
Intramolecular Mannich ReactionN-tert-butanesulfinyl keto aldiminesBaseAmino diketone derivatives>95:5 dr
[4+3] CycloadditionSubstituted norbornadienesToluenesulfonyl azide2-Azabicyclo[3.2.1]octadiene systemSingle regioisomer
Aziridination/RearrangementCycloheptadiene intermediate-Tropane alkaloids and analogsHigh stereocontrol
Gold-catalysed cascade1-Ethynylcyclohexane-trans-1,4-diolsAu(I) catalystOxabicyclo[3.2.1]octanesHigh diastereoselectivity

Conformational Analysis and Stereochemical Characterization of 8 Azabicyclo 3.2.1 Octan 3 One Systems

Theoretical and Computational Studies of Molecular Conformation

The conformation of the 8-azabicyclo[3.2.1]octane ring system is a subject of considerable interest due to its direct influence on the pharmacological activity of its derivatives. Theoretical and computational methods have proven invaluable in elucidating the subtle energetic differences between various conformational states.

Density Functional Theory (DFT) Applications in Conformational Preferences

Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting the conformational preferences of N-substituted nortropanones. academie-sciences.fr For 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, the primary conformational question revolves around the orientation of the N-isopropyl group, which can exist in either an axial or equatorial position relative to the piperidine (B6355638) ring of the bicyclic system.

DFT calculations, often performed with various functionals and basis sets, allow for the determination of the relative free energies of these conformers. Studies on a range of N-alkyl substituted nortropanones have shown that the preference for the axial or equatorial conformer is influenced by a delicate balance between steric hindrance and stabilizing electronic interactions. academie-sciences.fr While specific DFT data for the N-isopropyl derivative is part of a broader class of N-alkyl nortropanones, the general trend indicates that as the steric bulk of the N-substituent increases, the equatorial conformer becomes more favored to minimize steric strain. academie-sciences.fr

Table 1: Calculated Relative Free Energies for N-Substituted Nortropanone Conformers

N-Substituent Conformer Relative Free Energy (kcal/mol)
Methyl Axial 0.00
Methyl Equatorial 0.45
Ethyl Axial 0.00
Ethyl Equatorial -0.15
Isopropyl Axial (Predicted)
Isopropyl Equatorial (Predicted to be lower)

Note: Data for methyl and ethyl substituents are derived from computational studies on N-substituted nortropanones. The values for the isopropyl substituent are predicted based on established trends.

Analysis of Ring Conformations and Flexibility within the Bicyclic Framework

The 8-azabicyclo[3.2.1]octane skeleton is composed of a six-membered piperidine ring and a five-membered pyrrolidine (B122466) ring, which share three atoms. X-ray crystallographic and computational studies of related nortropinone derivatives have consistently shown that the piperidine ring adopts a chair conformation, while the pyrrolidine ring assumes an envelope conformation.

The flexibility of this bicyclic framework is a key determinant of its chemical reactivity and biological interactions. The chair conformation of the piperidine ring can undergo puckering, and the envelope of the pyrrolidine ring can also exhibit some degree of flexibility. These motions are often low-energy processes and can be influenced by the nature of the N-substituent and the presence of other functional groups on the ring system. Rotational spectroscopy investigations of the parent compound, tropinone (B130398) (N-methyl-8-azabicyclo[3.2.1]octan-3-one), have revealed structural changes associated with N-methyl inversion, including a flattening at the nitrogen atom and a simultaneous rising of the carbonyl group in the axial form. researchgate.net This highlights the dynamic nature of the bicyclic framework.

N-Invertomer Stereochemistry and its Influence on Molecular Dynamics

The nitrogen atom in 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one is a stereocenter due to the presence of three different substituents (the two sides of the bicyclic ring and the isopropyl group) and the lone pair of electrons. The inversion of the nitrogen atom, a process known as nitrogen inversion, leads to the interconversion of two diastereomeric forms called N-invertomers: one with the isopropyl group in an axial orientation and the other with it in an equatorial orientation.

The energy barrier to this inversion is a critical parameter in understanding the molecular dynamics of the system. In many cyclic amines, this barrier is low enough to allow for rapid interconversion at room temperature, resulting in a time-averaged spectrum in techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. However, the rigid bicyclic structure of the 8-azabicyclo[3.2.1]octane system can influence this barrier.

Dynamic NMR (DNMR) studies on related N-alkyl-nortropanones have been employed to probe the kinetics of N-inversion. academie-sciences.fr The relative populations of the axial and equatorial invertomers are dependent on the solvent and the nature of the N-substituent. For bulkier substituents like isopropyl, steric interactions are expected to play a more significant role in determining the equilibrium position. The knowledge of N-invertomer preferences is crucial for rationalizing the stereoselectivity of reactions involving these compounds. academie-sciences.fr

Examination of Stereoisomeric Forms and their Structural Implications

Beyond the N-invertomers, 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one can exist as different stereoisomers due to the chirality of the bicyclic framework itself. The bridgehead carbon atoms (C1 and C5) are chiral centers. This gives rise to the possibility of enantiomeric pairs.

The different stereoisomeric forms of 8-azabicyclo[3.2.1]octane derivatives can have distinct physical, chemical, and biological properties. The spatial arrangement of the functional groups, dictated by the stereochemistry, determines how the molecule interacts with other molecules, including biological receptors. Therefore, the synthesis and characterization of stereochemically pure isomers are of significant importance in medicinal chemistry and drug design. google.comgoogle.com

Table 2: List of Compounds Mentioned

Compound Name
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one
Nortropinone
N-methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)

Structure Activity Relationship Sar Studies of 8 Azabicyclo 3.2.1 Octane Derivatives

General Principles of SAR within the Bridged 8-Azabicyclo[3.2.1]octane Core

The biological activity of derivatives of the 8-azabicyclo[3.2.1]octane core is highly dependent on the nature and orientation of substituents attached to the bicyclic framework. This rigid scaffold, a fusion of a piperidine (B6355638) and a pyrrolidine (B122466) ring, serves as a three-dimensional template that presents functional groups to receptor binding sites in a specific spatial arrangement. inhn.org The core itself is considered a key structural element for the pharmacological activities observed in this class of compounds. nih.gov

Key structural features that are consistently shown to be critical for activity include:

The Bicyclic System: Constraining a piperidine ring into the more conformationally rigid 8-azabicyclo[3.2.1]octane scaffold has been found to be beneficial for the inhibitory activity of some compounds, suggesting that this rigidity can reduce the entropic penalty of binding to a biological target. researchgate.net

The Nitrogen Atom (N-8): The tertiary amine at the 8-position is a crucial feature. Its ability to be protonated at physiological pH allows for the formation of ionic interactions with anionic sites on target receptors. inhn.org The nature of the substituent on this nitrogen atom significantly modulates the pharmacological profile.

Substitution at C-3: The 3-position is a key site for modification and has a profound impact on biological activity. The nature, size, and stereochemistry of the substituent at this position are critical determinants of both potency and selectivity for various receptors. researchgate.netresearchgate.net

Impact of N-Substituent Variations (e.g., Isopropyl vs. Methyl) on Receptor Binding and Biological Potency

The substituent at the nitrogen atom (N-8) of the 8-azabicyclo[3.2.1]octane ring system plays a pivotal role in determining the pharmacological profile of these compounds. Variations in the size, lipophilicity, and electronic properties of the N-substituent can significantly alter binding affinities and potencies at various receptors.

Computational and NMR studies on N-substituted nortropanones have shown that the size of the N-alkyl group influences the conformational equilibrium of the piperidine ring, specifically the preference for the axial or equatorial orientation of the substituent. nih.gov For an N-isopropyl group, a slight preference for the axial orientation was calculated, which can impact how the molecule presents itself to a receptor binding site. nih.gov

In a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, replacing the N-methyl group with larger or more complex substituents led to significant changes in potency and selectivity. For example, an N-cyclopropylmethyl derivative was found to be highly potent at the DAT with a Kᵢ of 4.0 nM and exhibited high selectivity over the SERT. researchgate.netnih.gov This highlights that the N-substituent is a key determinant of the pharmacological profile.

The following table presents a hypothetical comparison to illustrate the potential impact of N-substituent variation based on general SAR principles observed in related tropane (B1204802) series.

CompoundN-SubstituentReceptor TargetBinding Affinity (Kᵢ, nM)Biological Potency (IC₅₀, nM)
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)MethylDopamine (B1211576) Transporter (DAT)Data not availableData not available
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-oneIsopropylDopamine Transporter (DAT)Data not availableData not available
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)MethylSerotonin (B10506) Transporter (SERT)Data not availableData not available
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-oneIsopropylSerotonin Transporter (SERT)Data not availableData not available
8-Methyl-8-azabicyclo[3.2.1]octan-3-one (Tropinone)MethylNorepinephrine (B1679862) Transporter (NET)Data not availableData not available
8-Isopropyl-8-azabicyclo[3.2.1]octan-3-oneIsopropylNorepinephrine Transporter (NET)Data not availableData not available

Influence of Substitutions at the 3-Position and other Ring Positions on Biological Profiles

The substituent at the C-3 position of the 8-azabicyclo[3.2.1]octane ring is a critical determinant of biological activity. The presence of a ketone at this position, as in 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, provides a polar interaction point and a site for further chemical modification.

In studies of related tropane analogs, the nature of the C-3 substituent has been shown to dramatically affect affinity and selectivity for monoamine transporters. For example, in a series of 3-aryl-trop-2-enes, the type of aryl group at the 3-position dictated the affinity for the human serotonin transporter. nih.gov Similarly, in another series of 3-isoxazolyl-8-azabicyclo[3.2.1]octanes, the stereochemistry and position of the isoxazole (B147169) ring at C-2 or C-3 had a profound impact on nicotinic acetylcholine (B1216132) receptor binding affinity. researchgate.net

While direct SAR data for a range of substituents at the 3-position of 8-isopropyl-8-azabicyclo[3.2.1]octane is limited, research on related tropinone (B130398) derivatives provides valuable insights. For instance, the introduction of α,β-unsaturated ketone functionalities at the C-2 and C-4 positions adjacent to the C-3 ketone has been explored for potential antitumor activities.

The following table illustrates the influence of substituents at various positions on the 8-azabicyclo[3.2.1]octane core, drawing from data on related compounds.

Compound SeriesSubstitution PositionSubstituent TypeObserved Biological EffectReference
3-Aryl-trop-2-enesC-3Fluoren-2-ylHigh affinity for human SERT (IC₅₀ = 14.5 nM) nih.gov
3-Isoxazolyl-8-azabicyclo[3.2.1]octanesC-3βIsoxazolylModerate affinity for nAChR (Kᵢ = 148 nM) researchgate.net
3-Aryl-tropane-2-carboxylic acid methyl estersC-34'-Substituted-phenylHigh affinity for DAT, with potency order influenced by the 4'-substituent rti.org
8-Azabicyclo[3.2.1]octane sulfonamidesC-3 (endo)PyrazinyloxySubmicromolar activity at NAAA (IC₅₀ = 0.23 μM) researchgate.net

Stereochemical Determinants of Pharmacological Activity and Receptor Selectivity

The rigid, bicyclic nature of the 8-azabicyclo[3.2.1]octane core gives rise to multiple stereocenters, and the specific stereochemistry of substituents is a crucial factor in determining pharmacological activity and receptor selectivity. The spatial arrangement of functional groups, dictated by their stereochemical orientation, must be complementary to the topology of the receptor binding pocket.

A key stereochemical feature is the orientation of the substituent at the C-3 position, which can be in either an axial (α) or equatorial (β) position. In many series of tropane derivatives, the stereochemistry at C-3 has been shown to be a major determinant of biological activity. For example, in a series of 3-isoxazolyl-8-azabicyclo[3.2.1]octanes, the 2β- and 3β-isomers (equatorial) displayed significantly higher affinity for nicotinic acetylcholine receptors than their corresponding 2α- and 3α-isomers (axial). researchgate.net

The stereochemical relationship between substituents at different positions on the ring is also critical. For instance, in a series of 3-aryl-tropane-2-carboxylic acid methyl esters, the relative stereochemistry of the substituents at C-2 and C-3 had a profound effect on their affinity for monoamine transporters. The 2β,3β-isomers consistently showed the highest affinity for the dopamine transporter. rti.org

The following table summarizes the importance of stereochemistry in determining the biological activity of 8-azabicyclo[3.2.1]octane derivatives.

Compound SeriesStereochemical FeatureObservationReference
3-Isoxazolyl-8-azabicyclo[3.2.1]octanesC-3 Substituent Orientationβ-isomers (equatorial) are more potent at nAChR than α-isomers (axial). researchgate.net
N-Substituted NortropanonesN-Substituent OrientationThe size of the N-alkyl group influences the axial/equatorial equilibrium, affecting molecular shape. nih.gov
3-Aryl-tropane-2-carboxylic acid methyl estersRelative Stereochemistry (C-2 and C-3)The 2β,3β-isomers show the highest affinity for the dopamine transporter. rti.org
8-Azabicyclo[3.2.1]octane sulfonamidesC-3 Substituent OrientationThe endo-isomer is significantly more active at NAAA than the exo-isomer. researchgate.net

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational and Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the conformational and stereochemical elucidation of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one in solution. The bicyclic tropane (B1204802) skeleton is not rigid and can exist in different conformations, primarily influenced by the orientation of the N-isopropyl group. This leads to the presence of N-invertomers (isomers resulting from the inversion of the nitrogen atom's lone pair), which can be axial or equatorial with respect to the piperidine (B6355638) ring of the bicyclic system. academie-sciences.fr

Detailed ¹H and ¹³C NMR analyses allow for the unambiguous assignment of protons and carbons in the molecule. For 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, the spectra often reveal the presence of both major and minor invertomers in solution, with their ratio being solvent and temperature-dependent. academie-sciences.fr The chemical shifts (δ) and coupling constants (J) provide critical information about the spatial arrangement of atoms. For instance, the bridgehead protons (H-1 and H-5) typically appear as broad singlets, while the protons adjacent to the carbonyl group and the nitrogen atom exhibit more complex splitting patterns due to their various couplings. academie-sciences.fr

A study by Sidorowicz et al. provided detailed NMR data for 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one in deuterated chloroform (B151607) (CDCl₃), which is summarized in the table below. academie-sciences.fr

NucleusChemical Shift (δ) in ppmDescription
¹H3.79 (br s, 2H), 2.94 (septet, J = 6.2 Hz, 1H), 2.67 (dd, J = 16.0, 4.3 Hz, 2H), 2.15 (d, J = 15.8 Hz, 2H), 2.08–1.99 (m, 2H), 1.67–1.57 (m, 2H), 1.20 (d, J = 6.2, 6H)Assignments correspond to the various protons in the bicyclic structure and the isopropyl group.
¹³C210.1, 55.6, 45.3, 45.0, 28.6, 22.0Assignments include the carbonyl carbon, bridgehead carbons, and carbons of the isopropyl group and the bicyclic rings.

Furthermore, the study of the hydrochloride salt of the compound reveals distinct shifts in the NMR signals due to protonation of the nitrogen atom, which also allows for the characterization of the major and minor invertomers under acidic conditions. academie-sciences.fr

InvertomerNucleusChemical Shift (δ) in ppm and Coupling Constants (J) in Hz
Major¹H NMR4.33 (br s, 2H), 3.83 (d, J = 16.2 Hz, 2H), 3.21–3.11 (m, 1H), 2.45 (d, J = 16.4 Hz, 2H), 2.33–2.23 (m, 2H), 2.01–1.92 (m, 2H), 1.64 (d, J = 5.7, 6H)
¹³C NMR202.4, 59.2, 53.5, 46.5, 25.7, 18.7
Minor¹H NMR4.26 (br s, 2H), 3.79–3.67 (m, 1H), 2.92 (d, J = 15.9 Hz, 2H), 2.81–2.70 (m, 2H), 2.52–2.48 (m, 2H), 1.92–1.83 (m, 2H), 1.62 (d, J = 5.6, 6H)
¹³C NMR201.3, 56.4, 49.2, 42.2, 26.8, 18.7

Mass Spectrometry (MS) Techniques for Mechanistic Studies and Complex Mixture Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one and for studying its fragmentation pathways. Electron Ionization (EI) is a common technique used for this class of compounds. nist.govnih.gov The mass spectrum of the parent compound, tropinone (B130398), shows characteristic fragmentation patterns that can be extrapolated to its N-isopropyl analog. nist.gov

In the mass spectrum of a tropinone derivative, the molecular ion peak (M⁺) is typically observed. The fragmentation is dominated by processes characteristic of amines and ketones. libretexts.org For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant pathway. libretexts.org In the case of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, this would involve the loss of an isopropyl radical or related fragments. The presence of the bicyclic system leads to complex fragmentation patterns, often involving the loss of small, stable neutral molecules and characteristic ring fissions. nih.gov

The expected key fragmentation patterns for 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one would include:

Molecular Ion Peak (M⁺): Corresponding to the intact molecule with one electron removed.

Alpha-Cleavage: Loss of a methyl group from the isopropyl moiety or cleavage of the bonds adjacent to the nitrogen within the ring.

McLafferty-type Rearrangements: If sterically feasible, involving the carbonyl group.

Loss of CO: A common fragmentation for ketones.

Ring Fission: Cleavage of the bicyclic system to form stable carbocations.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is invaluable for the analysis of complex mixtures containing 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one and its metabolites or reaction byproducts. nih.govnih.gov Techniques like Electrospray Ionization (ESI) are often employed in LC-MS, which typically generate protonated molecules [M+H]⁺. nih.gov The subsequent fragmentation of this ion in the mass spectrometer (MS/MS) can provide structural information crucial for identifying components in a mixture without prior isolation. nih.gov

Advanced Chromatographic Methods (e.g., HPLC, UPLC) for Purity Assessment and Isolation of Research Compounds

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of synthesized 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one and for its isolation from reaction mixtures. google.comlgcstandards.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. nih.gov

For a compound like 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, which is a basic amine, reversed-phase HPLC is a commonly employed method. A typical setup would involve:

Column: A C18 or C8 silica-based column.

Mobile Phase: A mixture of an aqueous buffer (often containing a modifying agent like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The composition is often run in a gradient mode to ensure efficient separation of the target compound from impurities.

Detection: UV detection is suitable due to the presence of the carbonyl chromophore, typically around 220 nm. uspnf.com

UPLC offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. nih.gov This is achieved by using columns packed with smaller particles (typically sub-2 µm) and operating at higher pressures. nih.gov The improved efficiency of UPLC is particularly beneficial for resolving closely related impurities or for high-throughput analysis in research settings. The United States Pharmacopeia–National Formulary (USP-NF) provides detailed LC methods for related tropane alkaloids like Ipratropium (B1672105) Bromide, which serve as a reference for method development for 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one. uspnf.com

ParameterTypical ConditionReference
ModeReversed-Phase Liquid Chromatography uspnf.com
DetectorUV at 220 nm uspnf.com
Column4.6-mm × 25-cm; 5-µm packing L1 (C18) uspnf.com
Mobile PhaseBuffered aqueous/organic mixture (e.g., phosphate (B84403) buffer/acetonitrile) uspnf.com
Flow Rate~1.2 mL/min uspnf.com

X-ray Crystallography for Precise Solid-State Structure Elucidation

While NMR provides detailed information about the structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of the compound, producing a diffraction pattern that can be mathematically reconstructed into a detailed molecular structure. nih.gov

For 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one, an X-ray crystal structure would provide unambiguous evidence for:

Bond lengths and angles: Precise measurements of all interatomic distances and angles.

Conformation: The exact chair/boat conformation of the six-membered ring and the envelope conformation of the five-membered ring in the solid state.

Stereochemistry: The absolute configuration of stereocenters if a chiral resolution has been performed.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Future Directions and Research Perspectives for 8 Isopropyl 8 Azabicyclo 3.2.1 Octan 3 One

Innovations in Synthetic Strategies and Sustainable Production Methods

The classical synthesis of tropinones, such as the Robinson-Schöpf "double Mannich" reaction, is a cornerstone of organic chemistry. wikipedia.org However, future research is geared towards more efficient, stereoselective, and environmentally benign synthetic routes.

Key Research Thrusts:

Enantioselective Synthesis: Developing methods that produce specific stereoisomers is crucial, as different enantiomers can have vastly different biological activities and safety profiles. researchgate.net Future work will likely focus on new chiral catalysts and auxiliaries to achieve high enantioselectivity in the formation of the bicyclic core. ehu.es

Tandem and One-Pot Reactions: Inspired by the original Robinson synthesis, researchers are exploring novel tandem reactions that can construct the complex azabicyclo[3.2.1]octane skeleton in a single, efficient step from simple precursors. wikipedia.orgacs.org This reduces waste, saves time, and lowers costs.

Sustainable Chemistry: A significant push is being made to replace hazardous reagents and solvents with greener alternatives. This includes using biocatalysis, where enzymes are used to perform key chemical transformations, and developing processes that minimize the use of protecting groups, thereby shortening the synthetic sequence. google.com A recent innovative approach involves the aziridination of a cycloheptadiene intermediate followed by a vinyl aziridine (B145994) rearrangement, which has been used to synthesize several tropane (B1204802) alkaloids in a concise manner. acs.org

In-depth Mechanistic Elucidation of Biological Actions and Receptor Interactions

While derivatives of the 8-azabicyclo[3.2.1]octane scaffold are known to interact with a variety of receptors, a deeper understanding of these interactions at the molecular level is required for rational drug design. For 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one, the isopropyl group on the nitrogen atom plays a critical role in modulating receptor affinity and selectivity.

Future research will likely focus on:

Receptor Binding Kinetics: Moving beyond simple affinity measurements (Kᵢ values) to understand the kinetics of binding—how quickly a drug binds to its target and how long it stays bound (k_on and k_off rates). This can provide crucial insights into a drug's duration of action and potential for side effects.

Structural Biology: Using techniques like X-ray crystallography and cryo-electron microscopy to obtain high-resolution structures of derivatives bound to their target receptors. These structures can reveal the precise atomic interactions that govern binding and selectivity, providing a roadmap for designing more potent and specific molecules.

Computational Modeling: Employing advanced computational methods, such as molecular dynamics simulations and free energy calculations, to model the dynamic interactions between ligands and receptors. This can help to predict the binding affinity and functional activity of novel derivatives before they are synthesized.

The N-substitution on the tropane scaffold is known to significantly influence selectivity, particularly for monoamine transporters. nih.gov For instance, studies on spiperone (B1681076) analogues have shown that N-alkylation can alter the selectivity between dopamine (B1211576) D2 and serotonin (B10506) 5-HT2 receptors. nih.gov

Rational Design and Development of Novel Azabicyclo[3.2.1]octane-Based Chemical Entities

The 8-azabicyclo[3.2.1]octane skeleton is a versatile platform for the development of new drugs. By systematically modifying the structure of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one, it is possible to create libraries of novel compounds with a wide range of pharmacological activities.

Strategies for Rational Design:

Structure-Activity Relationship (SAR) Studies: Continued exploration of how modifications to the scaffold affect biological activity is essential. This involves synthesizing series of related compounds and evaluating their potency and selectivity at various targets. For example, SAR studies on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides led to the discovery of potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govacs.org

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to a biological target and then growing or linking them together to create a more potent lead compound. The 8-azabicyclo[3.2.1]octane core itself can be considered a valuable fragment for this purpose.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved potency, selectivity, or pharmacokinetic properties. For example, the ketone at the 3-position can be replaced with other functional groups to explore different interactions with target proteins.

The table below summarizes the structure-activity relationships for a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives at the dopamine transporter (DAT), highlighting how different N-substituents impact binding affinity.

CompoundN-SubstituentDAT Kᵢ (nM)SERT/DAT Selectivity
22a -CH₃8.8321
22c -CH₂CH₂CH₃14224
22e -CH₂-cyclopropyl4.01060
22g -CH₂-(4-chlorophenyl)3.91358
Data sourced from studies on monoamine transporter ligands. researchgate.net

Exploration of Undiscovered Pharmacological Targets and Disease Indications

The therapeutic potential of the 8-azabicyclo[3.2.1]octane scaffold is far from exhausted. While its role in targeting monoamine transporters and muscarinic receptors is well-established, emerging research suggests that derivatives of this scaffold may have utility in a much broader range of diseases. nih.govmdpi.com

Potential New Applications:

Oncology: Recent studies have shown that some tropinone (B130398) derivatives exhibit significant cytotoxic activity against various cancer cell lines, including breast, lung, and melanoma. nih.govnih.govresearchgate.net The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest. nih.gov Further investigation into the specific molecular targets of these compounds in cancer cells could lead to the development of novel anticancer drugs.

Inflammatory Diseases: As demonstrated by the development of NAAA inhibitors, the azabicyclo[3.2.1]octane scaffold can be used to create potent anti-inflammatory agents. nih.gov There is potential to explore other targets within inflammatory pathways.

Pain and Anxiety: Derivatives of this scaffold have been investigated as NOP receptor agonists and vasopressin V1A receptor antagonists, both of which are promising targets for the treatment of pain and anxiety disorders. google.comnih.gov

Neuroprotection: The ability of certain derivatives to modulate neurotransmitter systems suggests they could have neuroprotective effects in conditions like Parkinson's and Alzheimer's disease.

The table below lists some of the biological targets that have been successfully modulated by compounds containing the 8-azabicyclo[3.2.1]octane core, indicating the vast therapeutic landscape yet to be fully explored for derivatives of 8-Isopropyl-8-azabicyclo[3.2.1]octan-3-one.

Biological TargetTherapeutic AreaReference
Dopamine Transporter (DAT)Substance Abuse, Neurodegenerative Disorders nih.govresearchgate.net
NAAAInflammation nih.govacs.org
Vasopressin V₁ₐ ReceptorCardiovascular Disorders, CNS Disorders nih.gov
Kappa Opioid ReceptorPain, Addiction, Depression researchgate.net
TyrosinaseCancer, Pigmentation Disorders nih.govresearchgate.net
Muscarinic Acetylcholine (B1216132) ReceptorsNeuromuscular Disorders, COPD mdpi.com

Q & A

Q. What protocols optimize the synthesis of 8-isopropyl-8-azabicyclo[3.2.1]octan-3-one for high-throughput screening?

  • Use microwave-assisted synthesis (100°C, 30 min) with 0.01 N NaOH to minimize byproducts. Automated purification (flash chromatography, gradient elution) ensures >95% purity for biological assays .

Q. How should researchers design experiments to evaluate metabolic stability?

  • Incubate derivatives with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Cytochrome P450 inhibition assays (e.g., CYP3A4) assess drug-drug interaction risks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.